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Compound of Interest

Compound Name: D-Glucofuranose

Cat. No.: B14146174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of stable, crystalline derivatives of D-Glucofuranose. Due to the inherent instability

of pure D-Glucofuranose in its crystalline form, this guide focuses on its commonly

synthesized and crystalline derivatives, namely 1,2-O-isopropylidene-D-glucofuranose and

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. These derivatives serve as crucial

intermediates in the synthesis of various biologically active compounds and are of significant

interest in medicinal chemistry and drug development.

This document summarizes key quantitative data, details the experimental methodologies for

their determination, and provides a logical workflow for the physicochemical characterization of

these and similar carbohydrate compounds.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of two common crystalline

derivatives of D-Glucofuranose. These derivatives are rendered crystalline and stable by the

protection of hydroxyl groups with isopropylidene groups.
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Property
1,2-O-Isopropylidene-D-
glucofuranose

1,2:5,6-di-O-
Isopropylidene-α-D-
glucofuranose

Molecular Formula C₉H₁₆O₆ C₁₂H₂₀O₆

Molecular Weight 220.22 g/mol [1] 260.28 g/mol

Melting Point 159-160 °C 109-113 °C[2]

Optical Rotation [α]²⁰/D -13° (c=1 in H₂O)
[α]²⁰/D -18° (c=1% in H₂O)[3]

[2]

Solubility
Slightly soluble in methanol

and water.

Soluble in DMSO, MeOH,

DMF, DCM, EtOAc.[4]

Crystal System Not explicitly found Orthorhombic[4][5]

Space Group Not explicitly found P2₁2₁2₁[4][5]

Unit Cell Parameters Not explicitly found
a = 9.9313 Å, b = 10.0657 Å, c

= 20.343 Å[6]

Experimental Protocols
The determination of the physicochemical properties of crystalline D-Glucofuranose
derivatives requires precise experimental techniques. Below are detailed methodologies for the

key experiments cited.

Determination of Melting Point by Differential Scanning
Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the

difference in the amount of heat required to increase the temperature of a sample and a

reference.[7] It provides a precise determination of the melting point and enthalpy of fusion.

Methodology:

Sample Preparation: A small amount of the crystalline sample (typically 2-10 mg) is

accurately weighed and hermetically sealed in an aluminum pan.[8] An empty sealed pan is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://m.chemicalbook.com/ProductChemicalPropertiesCB0138433_EN.htm
https://www.scientificlabs.ie/product/carbohydrate-synthesis/D7600-25G
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_1_2_5_6_di_O_isopropylidene_D_glucofuranose_Structure_Synthesis_and_Applications.pdf
https://www.scientificlabs.ie/product/carbohydrate-synthesis/D7600-25G
https://www.researchgate.net/publication/233741746_The_Molecular_Structure_of_1256-Di-O-isopropylidene-3-O-toluenesulfonyl-a-D-glucofuranose
https://www.researchgate.net/publication/233741746_The_Molecular_Structure_of_1256-Di-O-isopropylidene-3-O-toluenesulfonyl-a-D-glucofuranose
https://www.mdpi.com/2073-4352/2/1/105
https://www.researchgate.net/publication/233741746_The_Molecular_Structure_of_1256-Di-O-isopropylidene-3-O-toluenesulfonyl-a-D-glucofuranose
https://www.mdpi.com/2073-4352/2/1/105
https://labproinc.com/products/1256-di-o-isopropylidene-alpha-d-glucofuranose-25g-d1949-25g
https://www.benchchem.com/product/b14146174?utm_src=pdf-body
https://en.wikipedia.org/wiki/Differential_scanning_calorimetry
https://www.researchgate.net/figure/Scanning-DSC-thermograms-for-the-glass-transition-temperature-determination-of-fructose_fig4_234075872
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14146174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


used as a reference.

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting

point, such as indium.[9] The furnace chamber is purged with an inert gas (e.g., nitrogen) to

prevent oxidation.

Thermal Program: The sample and reference are subjected to a controlled temperature

program. A typical program involves heating the sample at a constant rate, for example, 10

°C/min, over a temperature range that encompasses the expected melting point.[3]

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point

is determined as the onset or peak of the endothermic transition.[10] The area under the

peak corresponds to the heat of fusion.

Determination of Optical Rotation by Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a

chiral compound.[11] This property is crucial for characterizing stereoisomers.

Methodology:

Solution Preparation: A solution of the crystalline glucofuranose derivative is prepared by

accurately weighing a known mass of the sample and dissolving it in a specific volume of a

suitable solvent (e.g., water, as specified in the data) to a known concentration (c, in g/mL).

[12]

Instrument Calibration: The polarimeter is first calibrated with the pure solvent in the sample

cell to set the zero point.

Measurement: The sample cell of a known path length (l, in decimeters) is filled with the

prepared solution, ensuring no air bubbles are present. The observed angle of rotation (α) is

measured.[13]

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] =

α / (c * l) The temperature and the wavelength of the light source (typically the sodium D-line,

589 nm) are also recorded.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_2_5_6-Di-O-isopropylidene-alpha-L-glucofuranose
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_1_2_5_6_di_O_isopropylidene_D_glucofuranose_Structure_Synthesis_and_Applications.pdf
https://www.youtube.com/watch?v=C-SD-o-rhFc
https://cds-iiith.vlabs.ac.in/exp/rotation-of-sugar/
https://vlab.amrita.edu/?sub=3&brch=208&sim=563&cnt=959
https://www.scribd.com/document/561942086/Manual-specific-rotation-of-sugar-using-L-polarimeter
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14146174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of Crystal Structure by Single-Crystal X-
ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional

atomic and molecular structure of a crystal.[14]

Methodology:

Crystal Growth: A high-quality single crystal of the D-glucofuranose derivative, typically with

dimensions greater than 0.1 mm, is required.[14] This is often achieved by slow evaporation

of a saturated solution or by slow cooling of a hot, saturated solution.

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with

a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities

and positions of the diffracted X-rays) is recorded by a detector.[14]

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The arrangement of atoms in the crystal lattice is

determined by solving the phase problem, often using direct methods for small molecules.

The resulting structural model is then refined to best fit the experimental data.[14]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the physicochemical characterization

of a crystalline carbohydrate derivative, from sample acquisition to data analysis and

interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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